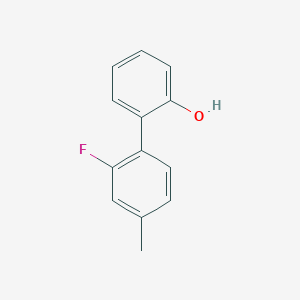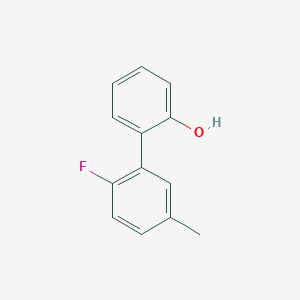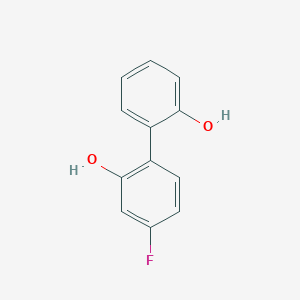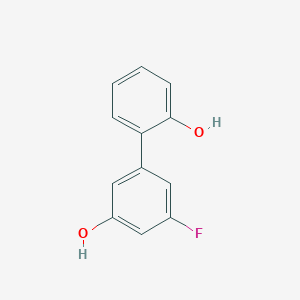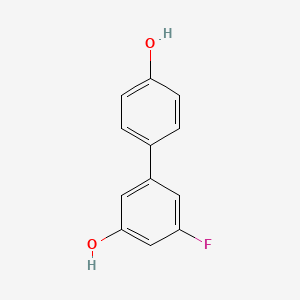
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% (3-FHP) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex compounds. Furthermore, 3-FHP has been widely studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology. In biochemistry, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to be a useful tool for the detection of various proteins, such as cytochrome P450, glutathione S-transferase, and bovine serum albumin. In physiology, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been used to study the effect of drugs on the cardiovascular system and to investigate the role of nitric oxide in cardiovascular diseases. In pharmacology, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Furthermore, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% have been studied in various animal models. In mice, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers. In rats, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the levels of cholesterol and triglycerides in the blood. Furthermore, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% has been found to reduce the risk of atherosclerosis in rats by preventing the accumulation of cholesterol in the arteries.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% in lab experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is easy to handle and can be used in a variety of applications. However, there are also some limitations to its use. For example, 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% is not water-soluble and must be used in aqueous solutions. Furthermore, its toxicity has not been thoroughly studied and caution should be taken when handling it.
Orientations Futures
Given the potential applications of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% in various scientific research fields, there are numerous potential future directions for its use. For example, further research could be conducted to investigate the effects of 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, its potential as an anti-cancer agent could be further investigated. Additionally, its mechanism of action could be studied in more detail to elucidate its precise effects on the body. Finally, its toxicity could be studied in more detail to ensure its safety for use in humans.
Méthodes De Synthèse
3-(3-Fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of 3-fluoro-4-hydroxybenzoyl ethyl acetoacetate. In the second step, the above intermediate is treated with hydrazine hydrate to form 3-(3-Fluoro-5-hydroxyphenyl)phenol, 95%. This method is simple, cost-effective, and can be scaled up for industrial production.
Propriétés
IUPAC Name |
3-fluoro-5-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDHOGTRAVXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683457 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-98-3 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

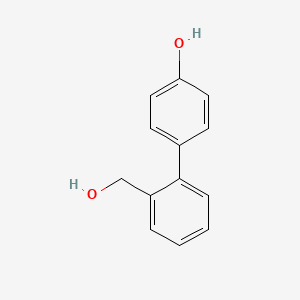

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
